3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[222]octane-1-thione is a bicyclic organophosphorus compound It is characterized by its unique structure, which includes a phosphorus atom bonded to three oxygen atoms and one sulfur atom, forming a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione typically involves the reaction of a suitable phosphite with a sulfurizing agent. One common method is the reaction of a trialkyl phosphite with elemental sulfur or a sulfur donor such as Lawesson’s reagent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is essential. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding phosphine oxide.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological thiols.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of 3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione involves its interaction with biological molecules, particularly thiols. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial in its potential therapeutic applications, such as enzyme inhibition in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide
- 3-tert-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
- 3-(Propan-2-yl)-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione
Uniqueness
3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[222]octane-1-thione is unique due to its specific substitution pattern on the bicyclic phosphorus-containing ring This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
143085-82-9 |
---|---|
Molecular Formula |
C11H21O3PS |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-butyl-4-propyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H21O3PS/c1-3-5-6-10-11(7-4-2)8-12-15(16,14-10)13-9-11/h10H,3-9H2,1-2H3 |
InChI Key |
GTTGBVHQCMMEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2(COP(=S)(O1)OC2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.